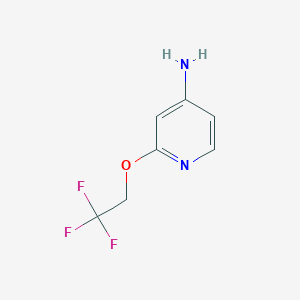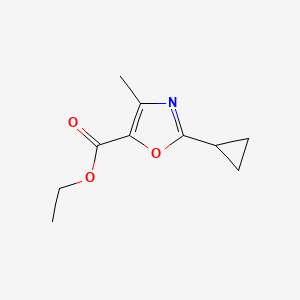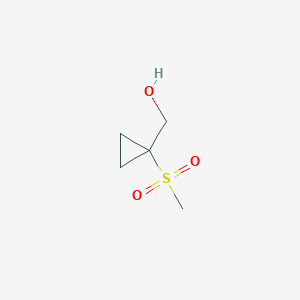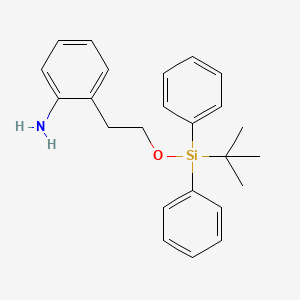
7-Fluoro-6-methoxyquinolin-4-OL
Overview
Description
“7-Fluoro-6-methoxyquinolin-4-OL” is a heterocyclic organic compound. It has a molecular weight of 193.17 and a molecular formula of C10H8FNO2 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H8FNO2/c1-14-10-4-6-8 (5-7 (10)11)12-3-2-9 (6)13/h2-5H,1H3, (H,12,13) .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .
Scientific Research Applications
Antimicrobial Applications
Moxifloxacin, a derivative of 7-Fluoro-6-methoxyquinolin-4-ol, exhibits significant antibacterial properties. It's used in treating infections like acute exacerbations of chronic bronchitis, community-acquired pneumonia, acute bacterial sinusitis, and uncomplicated skin and skin structure infections. Its efficacy stems from its broad-spectrum antibacterial activity, including its effectiveness against penicillin-resistant Streptococcus pneumoniae. It also boasts good tissue penetration and a convenient administration schedule (Keating & Scott, 2004).
Anticancer Applications
The structural analog of this compound, 8-Hydroxyquinoline, has garnered attention for its range of biological activities, which include antimicrobial, anticancer, and antifungal effects. The synthesis of 8-Hydroxyquinoline derivatives has led to the development of potential lead compounds for cancer treatment due to their efficacy and low toxicity (Saadeh et al., 2020).
Antioxidant Properties
Studies have identified the antioxidant properties of compounds similar to this compound. Ethoxyquin and its analogs, including methoxyquin, have shown significant efficacy as antioxidants, especially in preserving polyunsaturated fatty acids in fish meal. This is crucial for preventing spontaneous combustion, a risk associated with the high unsaturation of residual lipids in South African fish meals (de Koning, 2002).
Potential in Molecular Imaging
Fluorophores, including derivatives of this compound, are being explored for in vivo cancer diagnosis. These molecules allow real-time detection of cancer using relatively inexpensive and portable equipment. However, their toxicity must be thoroughly investigated to ensure safe administration to patients. Some studies have indicated the toxicity profiles of various widely used fluorophores, highlighting the need for careful consideration when using these compounds in molecular imaging (Alford et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
7-fluoro-6-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHUKRUYDMEQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)







![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)


![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

